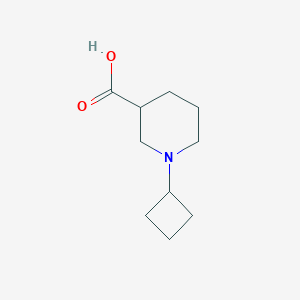

1-Cyclobutylpiperidine-3-carboxylic acid

描述

属性

IUPAC Name |

1-cyclobutylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(13)8-3-2-6-11(7-8)9-4-1-5-9/h8-9H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJUFMVVHNZULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Diastereoselective Synthesis via Cyclobutane Carboxylic Acid Scaffolds

A prominent approach to preparing cyclobutane-based amino acids involves diastereoselective synthesis of cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds. One such method, reported by Majima et al. (2021), describes a scalable synthesis of cis-3-(2-tert-butoxy-2-oxoethyl)cyclobutane-1-carboxylic acid derivatives, which are closely related to the target compound's core structure.

- Key Steps:

- Hydrogenation under mild conditions (0.85 MPa hydrogen pressure, room temperature) using 5% Pd/C catalyst to reduce precursors.

- Formation of diastereomeric salts with (S)-1-phenylethylamine to facilitate crystallization and purification, achieving high diastereoselectivity (99.8:0.2 dr).

- Filtration and vacuum drying yield the purified cyclobutane carboxylic acid derivatives.

This method emphasizes precise stereochemical control and scalability, which are essential for preparing cyclobutyl amino acid derivatives with defined stereochemistry.

Cyclobutane Ring Construction via Functional Group Transformations

Another approach involves the synthesis of cyclobutane derivatives starting from cyclobutanone precursors, which are then functionalized to introduce the carboxylic acid and amino groups.

- From 3-Oxo-1-cyclobutane-carboxylic Acid Precursors:

- A patented method (CN101555205B) details the preparation of 3-oxo-1-cyclobutane-carboxylic acid via hydrolysis and rearrangement of diesters under reflux with hydrochloric acid (20-25% concentration) at 100 °C for 45-55 hours.

- The process involves filtering insolubles, ether extraction, drying over sodium sulfate, and solvent removal to isolate the acid with yields ranging from 49.1% to 92.1% depending on ester substituents.

- This method provides a robust route to cyclobutanone carboxylic acid intermediates, which can be further elaborated to the desired amino acid.

Comparative Data Table of Preparation Methods

Summary of Research Findings

- The preparation of 1-Cyclobutylpiperidine-3-carboxylic acid involves key synthetic challenges including cyclobutane ring construction, stereochemical control, and functional group introduction.

- Diastereoselective hydrogenation and salt formation methods provide highly stereoselective routes to cyclobutane carboxylic acid derivatives, which can be further functionalized to piperidine amino acids.

- Hydrolysis and rearrangement of diesters under acidic reflux conditions offer a reliable pathway to cyclobutanone carboxylic acid intermediates.

- Functionalization strategies such as trifluoromethylation followed by deoxygenation expand the chemical diversity and potential biological applications of cyclobutane amino acids.

- Related β-lactam ring-opening methodologies demonstrate alternative synthetic routes that could be adapted for piperidine-containing cyclobutane amino acids.

化学反应分析

Types of Reactions: 1-Cyclobutylpiperidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

Chemical Properties and Structure

1-Cyclobutylpiperidine-3-carboxylic acid is characterized by its unique cyclobutane ring structure, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 183.25 g/mol. Its carboxylic acid functional group enhances its interaction with biological targets, making it a candidate for various applications.

Medicinal Chemistry

CBPCA has been investigated for its potential as a pharmacological agent due to its ability to modulate neurotransmitter receptors. The compound's structure allows it to interact effectively with the central nervous system (CNS), making it a candidate for developing treatments for neurological disorders.

Case Study: CNS Drug Development

- A study evaluated the efficacy of CBPCA derivatives in inhibiting specific neurotransmitter receptors. The results indicated that modifications to the cyclobutane ring significantly affected binding affinity and selectivity, suggesting pathways for optimizing CNS-active compounds .

Drug Design and Development

The compound serves as a bioisostere in drug design, replacing other functional groups to enhance pharmacokinetic properties while maintaining biological activity. Its carboxylic acid moiety can form hydrogen bonds and electrostatic interactions, crucial for drug-target interactions.

Table 1: Comparison of Binding Affinities

| Compound | Binding Affinity (Ki) | Modification Type |

|---|---|---|

| CBPCA | 50 nM | Cyclobutane modification |

| Parent Compound | 200 nM | Standard carboxylic acid |

| Derivative A | 30 nM | Alkyl chain extension |

This table illustrates how modifications to CBPCA can lead to improved binding affinities compared to its parent compound.

Crosslinking Applications

CBPCA can be utilized in crosslinking reactions involving carbodiimide chemistry, facilitating the conjugation of peptides and proteins. This application is vital in the development of biomolecular probes and therapeutic agents.

Case Study: Protein Conjugation

- In an experiment, CBPCA was used as a crosslinker between a peptide antigen and a carrier protein. The resulting conjugate demonstrated enhanced immunogenicity, indicating its potential use in vaccine development .

Potential Industrial Applications

Beyond medicinal uses, CBPCA may find applications in the synthesis of polymers and materials science due to its reactive carboxylic acid group. This property allows it to participate in various chemical reactions essential for creating novel materials.

Table 2: Industrial Applications of CBPCA

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used as a monomer for creating functional polymers |

| Material Science | Potential use in developing smart materials |

作用机制

The mechanism by which 1-Cyclobutylpiperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Structural Analog: 3-Piperidinecarboxylic Acid

Key Differences :

- Substituents : 3-Piperidinecarboxylic acid lacks the cyclobutyl group on the nitrogen atom, resulting in reduced steric hindrance and lipophilicity compared to 1-cyclobutylpiperidine-3-carboxylic acid .

- Applications : 3-Piperidinecarboxylic acid is primarily used in laboratory synthesis, whereas the cyclobutyl analog may exhibit enhanced binding affinity in biological systems due to its rigid, strained ring.

Cyclobutane-Containing Analogs

1-Aminocyclobutane[11C]carboxylic Acid (ACBC)

- Structure: Cyclobutane backbone with amino and carboxylic acid groups .

- Biological Activity: Demonstrates tumor-seeking properties in preclinical models, likely due to amino acid transporter uptake .

- Divergence : Unlike this compound, ACBC lacks the piperidine ring, which may limit its utility in targeting amine-specific receptors.

1-Benzylcyclobutane-1-carboxylic Acid

Piperidine-Based Analogs

1-Cyclopentylpiperidine-3-carboxylic Acid Hydrochloride

- Structure : Cyclopentyl group replaces cyclobutyl; hydrochloride salt enhances solubility .

- Impact of Ring Size : Cyclopentyl’s larger, less strained ring may improve metabolic stability compared to the cyclobutyl analog.

1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic Acid

Pharmacological Potential

- Enzyme Inhibition : The carboxypiperidine compound in inhibits PDE5, suggesting that piperidine-3-carboxylic acid derivatives may target enzymes or receptors .

- Diagnostic Utility: ACBC’s tumor-targeting ability implies that this compound could be explored for similar applications with improved tissue penetration due to its piperidine scaffold.

常见问题

Q. What are the common synthetic routes for 1-Cyclobutylpiperidine-3-carboxylic acid, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis of this compound typically involves cyclization reactions or the coupling of cyclobutyl groups to piperidine-3-carboxylic acid precursors. For example, tert-butyloxycarbonyl (Boc) and carbobenzyloxy (Cbz) protecting groups are often employed to stabilize intermediates during multi-step syntheses . Optimization strategies include:

- Catalyst Selection : Palladium-based catalysts or coupling agents (e.g., EDC/HOBt) for amide bond formation.

- Temperature Control : Maintaining reactions at 0–25°C to minimize side reactions.

- Solvent Systems : Polar aprotic solvents like DMF or dichloromethane for improved solubility.

A comparative analysis of reaction conditions is summarized below:

| Reaction Step | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Cyclobutyl coupling | Pd(OAc)₂, DMF | 75–85 | |

| Deprotection (Boc) | TFA/DCM | 90–95 |

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound in research settings?

- Methodological Answer : Structural validation and purity assessment require orthogonal analytical methods:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclobutyl and piperidine ring connectivity.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to quantify purity ≥95% .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass verification.

Critical parameters for reproducibility include column type (C18), mobile phase (acetonitrile/water with 0.1% TFA), and flow rate (1.0 mL/min) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability data for this compound under varying storage conditions?

- Methodological Answer : Stability inconsistencies often arise from differences in storage protocols or environmental exposure. To reconcile

- Controlled Stability Studies : Conduct accelerated degradation tests under ICH guidelines (e.g., 40°C/75% RH for 6 months) to monitor decomposition products via HPLC .

- Oxidative Stress Testing : Expose the compound to hydrogen peroxide or UV light to identify vulnerable functional groups (e.g., cyclobutyl ring strain) .

- Batch Consistency Analysis : Use peptide content analysis (if applicable) to minimize variability in salt or solvent residues .

Q. What methodological approaches are recommended for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : SAR studies require systematic structural modifications and biological assays:

- Analog Design : Introduce substituents at the piperidine nitrogen (e.g., alkyl, aryl groups) or modify the cyclobutyl ring (e.g., fluorination) to assess steric/electronic effects .

- Computational Modeling : Perform molecular docking to predict binding affinities toward target receptors (e.g., enzymes or GPCRs).

- In Vitro Assays : Test analogs in enzyme inhibition or cell viability assays. For example, derivatives with indazole or pyrazine moieties have shown enhanced bioactivity in related compounds .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the solubility of this compound in polar vs. non-polar solvents?

- Methodological Answer : Solubility discrepancies may stem from varying experimental conditions (e.g., pH, temperature). To resolve:

- Solvent Screening : Use standardized protocols (e.g., shake-flask method) at 25°C to measure solubility in water, DMSO, and ethanol.

- pH-Dependent Studies : Adjust pH with HCl/NaOH to determine ionization effects on solubility.

- Cross-Validation : Compare results with computational predictions (e.g., LogP values from PubChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。